molecular formula C27H31Br2ClN4O2 B1684561 Lonafarnib CAS No. 193275-84-2

Lonafarnib

Cat. No. B1684561
M. Wt: 638.8 g/mol
InChI Key: DHMTURDWPRKSOA-UHFFFAOYSA-N
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Description

Lonafarnib is an orally active farnesyltransferase inhibitor . It was developed by Eiger BioPharmaceuticals under license from Merck & Co. for the treatment of hepatitis D virus (HDV) infections, and progeria and progeroid laminopathies . The drug was originally discovered by Merck & Co as an investigational drug in oncology .


Molecular Structure Analysis

Lonafarnib has a molecular formula of C27H31Br2ClN4O2 and a molecular weight of 638.8 g/mol . The IUPAC name for Lonafarnib is 4- [2- [4- [ (2 R )-6,15-dibromo-13-chloro-4-azatricyclo [9.4.0.0 3,8 ]pentadeca-1 (11),3 (8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide .


Physical And Chemical Properties Analysis

Lonafarnib has a molecular weight of 638.82 g/mol and is soluble in DMSO . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Oncology Applications

  • Myelodysplastic Syndrome and Chronic Myelomonocytic Leukemia : Lonafarnib has shown activity in advanced myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML), with some patients achieving complete or partial remission and a significant number becoming transfusion-free for a median duration. However, gastrointestinal toxicity was noted as a significant side effect (Feldman et al., 2008).
  • Central Nervous System Tumors : A Phase I and pharmacokinetic study of Lonafarnib in children with recurrent or progressive CNS tumors aimed to estimate the maximum-tolerated dose and describe dose-limiting toxicities. It showed that Lonafarnib could be administered at a recommended phase II dose with concurrent loperamide, indicating its potential in treating pediatric CNS tumors (Kieran et al., 2007).
  • Advanced Solid Tumors : Research involving Lonafarnib in combination with other chemotherapy agents such as cisplatin and gemcitabine in patients with advanced solid malignancies explored its safety, tolerability, and biological activity. This study identified the maximum tolerated doses of Lonafarnib when used in combination, highlighting its potential application in treating solid tumors, albeit with significant toxicity and without clear evidence of farnesylation inhibition at these doses (Chow et al., 2008).

Viral Infections

  • Chronic Hepatitis D Infection : Lonafarnib demonstrated significant reductions in HDV RNA levels in patients with chronic hepatitis delta virus (HDV) infection, offering a new therapeutic avenue. However, adverse effects like nausea, diarrhea, and weight loss were common (Koh et al., 2015).

Rare Genetic Disorders

  • Hutchinson-Gilford Progeria Syndrome (HGPS) : In patients with HGPS, Lonafarnib treatment led to improvements in neurologic status, including reduced frequency of strokes, headaches, and seizures. This study provided preliminary evidence that Lonafarnib therapy might improve the neurologic outcomes in children with HGPS, warranting further investigation (Ullrich et al., 2013).

Safety And Hazards

Lonafarnib may cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While Lonafarnib relieves progeria’s cardiovascular symptoms and extends lifespan by almost 20%, it doesn’t alleviate other symptoms, such as lack of subcutaneous fat, hair loss, stunted growth, and joint contractures . Therefore, future research may focus on improving these aspects .

properties

IUPAC Name

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMTURDWPRKSOA-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Br2ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172927
Record name Lonafarnib
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Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

~3mg/ml
Record name Lonafarnib
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Mechanism of Action

Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies.
Record name Lonafarnib
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Product Name

Lonafarnib

CAS RN

193275-84-2
Record name Lonafarnib
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Record name Lonafarnib
Source DrugBank
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Record name Lonafarnib
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Record name 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide
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Record name LONAFARNIB
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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